3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine
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Overview
Description
3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine is a chemical compound with the empirical formula C9H10BrClN2 . It is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine include a molecular weight of 227.1 and an empirical formula of C9H10BrClN2 . The compound is a solid .Scientific Research Applications
Synthesis of Intermediates and Derivatives
The compound 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine and its derivatives are synthesized through various chemical reactions, serving as important intermediates in the production of insecticides and other chemical entities. For instance, 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a related compound, is synthesized through a series of reactions starting from 2,3-dichloropyridine, which involves nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis steps (Niu Wen-bo, 2011). Similarly, the synthesis of 2-Pyrrolydinyl-1,3-Dithiolium Derivatives from Propiophenones involves reactions with pyrrolidinium pyrrolidine-1-carbodithioate, leading to novel bromo-substituted compounds characterized by NMR, MS spectrometry, and UV-Vis and IR spectroscopy (L. Sarbu et al., 2019).
Antibacterial Activity
Derivatives of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine, such as 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, have been utilized in the synthesis of cyanopyridine derivatives which demonstrated significant antimicrobial activity against a variety of bacteria. This highlights the potential therapeutic applications of these compounds (A. Bogdanowicz et al., 2013).
Synthesis of Schiff Base Compounds
The synthesis and characterization of Schiff base compounds involving 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine derivatives have been reported. These compounds, characterized by crystallography and spectroscopy, exhibit notable antibacterial activities, indicating their significance in the development of new antimicrobial agents (Wang et al., 2008).
Crystal Structure Analysis
Studies on the crystal structure of related compounds provide insights into their molecular geometry, intermolecular interactions, and packing in the solid state. Such analyses are crucial for understanding the physical properties and reactivity of these compounds (N. Kuhn et al., 2003).
Microbiological Activity
The synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives from 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine showcases their potential in microbiological applications. Some derivatives have exhibited significant bacteriostatic and antituberculosis activity, further emphasizing the compound's relevance in medical research (A. Miszke et al., 2008).
Safety And Hazards
properties
IUPAC Name |
3-bromo-5-chloro-2-pyrrolidin-1-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClN2/c10-8-5-7(11)6-12-9(8)13-3-1-2-4-13/h5-6H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPFBMNHSUDQCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=N2)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682413 |
Source
|
Record name | 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine | |
CAS RN |
1199773-44-8 |
Source
|
Record name | 3-Bromo-5-chloro-2-(1-pyrrolidinyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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